molecular formula C11H13N5O3S2 B2896739 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320174-96-5

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2896739
CAS No.: 2320174-96-5
M. Wt: 327.38
InChI Key: YTDVEJRTINKYDD-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a combination of imidazole, thiazole, and piperazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Sulfonylation: The imidazole ring can be sulfonylated using reagents like sulfonyl chlorides under basic conditions.

    Thiazole ring synthesis: The thiazole ring can be formed through cyclization reactions involving thioamides and α-haloketones.

    Piperazine ring formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions might target the imidazole or thiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced ring systems.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays.

Medicine

Potential medicinal applications could include its use as an antimicrobial, antifungal, or anticancer agent, depending on its biological activity.

Industry

In the industrial sector, it might be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-4-yl)sulfonyl-1-(thiazol-2-yl)piperazine
  • 1-(thiazol-2-yl)-4-(1-methyl-1H-imidazol-4-yl)piperazine

Uniqueness

The unique combination of the imidazole, thiazole, and piperazine rings, along with the sulfonyl group, might confer unique biological activities or chemical reactivity compared to similar compounds. This uniqueness could be exploited in the design of new drugs or chemical probes.

Properties

IUPAC Name

4-(1-methylimidazol-4-yl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S2/c1-14-6-9(13-8-14)21(18,19)15-3-4-16(10(17)7-15)11-12-2-5-20-11/h2,5-6,8H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDVEJRTINKYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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